molecular formula C15H22O B12081643 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one CAS No. 56485-42-8

2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one

Cat. No.: B12081643
CAS No.: 56485-42-8
M. Wt: 218.33 g/mol
InChI Key: FZPYMZUVXJUAQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 4-methylcyclohexanone with isoprene in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of turmeric essential oil followed by purification processes. The essential oil is obtained through steam distillation of turmeric rhizomes, and the compound is then isolated using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective properties.

    Industry: Used in the formulation of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes .

Comparison with Similar Compounds

2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which contributes to its distinctive aroma and potential therapeutic benefits .

Properties

CAS No.

56485-42-8

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,8-9,13H,6-7,10H2,1-4H3

InChI Key

FZPYMZUVXJUAQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=CC1)C(C)CC(=O)C=C(C)C

boiling_point

325.00 to 326.00 °C. @ 760.00 mm Hg

Origin of Product

United States

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